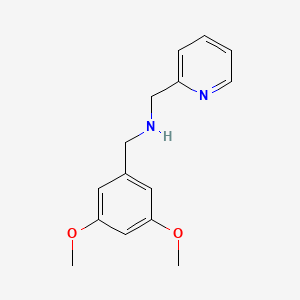
3-(4-chlorobenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorobenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as CBMOX and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of CBMOX is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in the regulation of cell growth and inflammation. CBMOX has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CBMOX has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CBMOX inhibits cell growth and induces apoptosis in various cancer cell lines. It has also been shown to inhibit the production of inflammatory mediators in macrophages and other immune cells. In vivo studies have shown that CBMOX exhibits potent antitumor and anti-inflammatory activities in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBMOX has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological activities at low concentrations. However, CBMOX also has some limitations. It is relatively unstable in solution and requires careful handling and storage. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on CBMOX. One area of interest is the development of CBMOX derivatives with improved pharmacological properties. Another area of interest is the elucidation of the mechanism of action of CBMOX, which could lead to the development of more potent and selective inhibitors of cell growth and inflammation. Additionally, CBMOX could be studied for its potential applications in material science, such as in the development of new sensors or catalysts.
Métodos De Síntesis
The synthesis of CBMOX involves the reaction of 4-chlorobenzyl chloride with 3-methoxyphenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with cyanogen bromide to form the final product, CBMOX. The synthesis of CBMOX is a multi-step process that requires careful monitoring and optimization to obtain high yields and purity.
Aplicaciones Científicas De Investigación
CBMOX has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, CBMOX has been shown to exhibit potent antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-14-4-2-3-12(10-14)16-18-15(19-21-16)9-11-5-7-13(17)8-6-11/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLOGOUSQGNAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5809275.png)
![5-[(3,4-dimethylbenzoyl)amino]isophthalic acid](/img/structure/B5809280.png)
![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol](/img/structure/B5809285.png)
![2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)acrylamide](/img/structure/B5809286.png)

![1-hydroxy-4-[(4-methoxyphenyl)amino]anthra-9,10-quinone](/img/structure/B5809325.png)
![2-[4-(4-ethyl-1-piperazinyl)-2-quinazolinyl]phenol](/img/structure/B5809334.png)


![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5809354.png)


